molecular formula C10H15Cl2N5 B2591625 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride CAS No. 1225334-36-0

6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride

Cat. No. B2591625
CAS RN: 1225334-36-0
M. Wt: 276.17
InChI Key: IKCMECZMYHVMIH-UHFFFAOYSA-N
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Description

“6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride” is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives are often used in the study of neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .


Synthesis Analysis

The synthesis of similar compounds involves the use of piperazine and potassium carbonate in a solution . The reaction mixture is then quenched with water to produce the dihydro adduct . The dihydro adduct is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are clear yellow liquids after melting .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride: has been investigated for its potential neuroprotective effects. Neuroprotection aims to prevent or slow neuronal death, making it relevant for treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and traumatic brain injury . Researchers have synthesized novel triazole-pyrimidine hybrids containing this compound and evaluated their activity. Key findings include:

Derivatization Reagent for Carboxyl Groups

This compound can serve as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .

Anticancer Activity

A related compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile , exhibited potent anticancer effects, inducing apoptosis in tumor cells .

Synthesis of PI3K/mTOR Inhibitors

The synthetic routes involving this compound can be used to create PI3K/mTOR inhibitors with a thiopyrano [4,3-d] pyrimidine nucleus .

Chiral Piperazines Synthesis

Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via reactions with protected 1,2-diamines, including piperazine derivatives .

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They exhibit promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with similar compounds include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions for these compounds include their potential development as neuroprotective and anti-neuroinflammatory agents . They could also be used as protein kinase inhibitors for cancer treatment .

properties

IUPAC Name

6-methyl-2-piperazin-1-ylpyrimidine-4-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-8-6-9(7-11)14-10(13-8)15-4-2-12-3-5-15;;/h6,12H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMECZMYHVMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride

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